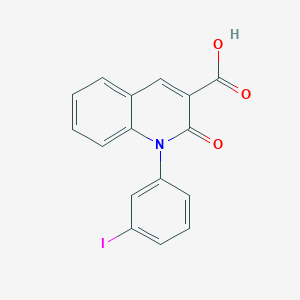
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a complex organic compound that features a quinoline core substituted with an iodophenyl group and a carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the iodophenyl group is coupled with the quinoline core using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the iodophenyl group.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It can be used in the synthesis of complex organic molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The iodophenyl group can enhance the compound’s binding affinity through halogen bonding interactions, while the quinoline core can interact with aromatic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(3-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid imparts unique properties, such as increased molecular weight and potential for halogen bonding interactions. These properties can enhance the compound’s binding affinity and specificity in biological applications, making it a valuable tool in medicinal chemistry and biological research.
Eigenschaften
CAS-Nummer |
1258152-07-6 |
|---|---|
Molekularformel |
C16H10INO3 |
Molekulargewicht |
391.16 g/mol |
IUPAC-Name |
1-(3-iodophenyl)-2-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-14-7-2-1-4-10(14)8-13(15(18)19)16(20)21/h1-9H,(H,20,21) |
InChI-Schlüssel |
OISKVYVJMDGOJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2C3=CC(=CC=C3)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


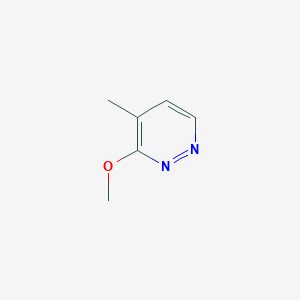
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
![3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B13095851.png)
![4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095857.png)
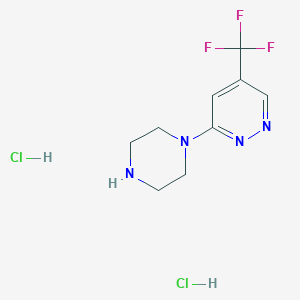



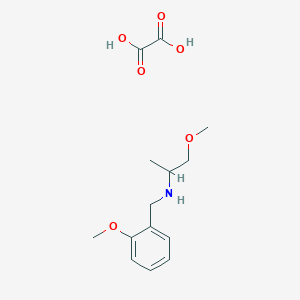
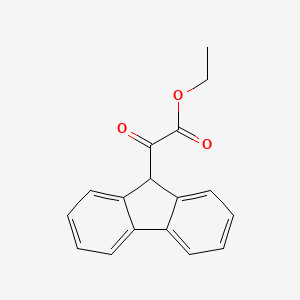

![3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)
